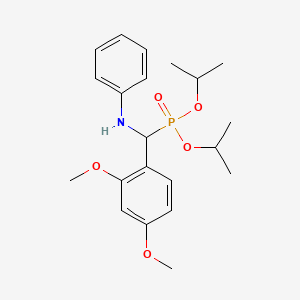

diisopropyl ((2,4-dimethoxyphenyl)(phenylamino)methyl)phosphonate

Descripción

Propiedades

IUPAC Name |

N-[(2,4-dimethoxyphenyl)-di(propan-2-yloxy)phosphorylmethyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30NO5P/c1-15(2)26-28(23,27-16(3)4)21(22-17-10-8-7-9-11-17)19-13-12-18(24-5)14-20(19)25-6/h7-16,21-22H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKPRSNITFQXRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(C(C1=C(C=C(C=C1)OC)OC)NC2=CC=CC=C2)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30NO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of diisopropyl ((2,4-dimethoxyphenyl)(phenylamino)methyl)phosphonate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of diisopropyl phosphite with a suitable aldehyde or ketone in the presence of a base. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product is obtained with high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Análisis De Reacciones Químicas

Diisopropyl ((2,4-dimethoxyphenyl)(phenylamino)methyl)phosphonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding phosphonic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phosphonate derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes .

Aplicaciones Científicas De Investigación

Research indicates that DMAP exhibits potential biological activities due to its ability to mimic phosphate esters. This characteristic enables it to inhibit or modulate enzyme activities that utilize phosphate substrates, influencing various biochemical pathways and cellular functions. Studies have explored its interactions with specific molecular targets, particularly enzymes involved in metabolic pathways.

Organic Synthesis

DMAP is utilized as a reagent in various organic synthesis reactions. It can undergo transformations requiring organic solvents like dichloromethane and may involve catalysts such as palladium on carbon to optimize yields and purity. The synthesis typically involves the reaction of diisopropyl phosphite with an appropriate aldehyde or ketone in the presence of a base under controlled conditions.

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of specific enzymes by DMAP demonstrated its potential as an enzyme modulator. The compound was shown to effectively inhibit enzymes that rely on phosphate substrates, leading to significant alterations in metabolic pathways within cellular systems. This finding suggests potential therapeutic applications in diseases where enzyme regulation is critical.

Case Study 2: Synthesis Applications

In another study, DMAP was employed in the synthesis of novel organic compounds through phosphonylation reactions. The results indicated that DMAP could facilitate the formation of complex molecules under mild conditions, showcasing its utility in developing pharmaceutical intermediates and other valuable chemical entities.

Mecanismo De Acción

The mechanism of action of diisopropyl ((2,4-dimethoxyphenyl)(phenylamino)methyl)phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit or modulate the activity of enzymes that utilize phosphate substrates. This interaction can affect various biochemical pathways, leading to changes in cellular functions and processes .

Comparación Con Compuestos Similares

Crystallographic and Hirshfeld Surface Analysis

Compounds 1–3 exhibit isostructural features, with centrosymmetric dimers stabilized by N–H∙∙∙O=P hydrogen bonds (R²₂(10) motif). The O=P–C–N moiety adopts a Z conformation, and aromatic rings are nearly orthogonal, minimizing steric clashes . The target compound’s 2,4-dimethoxyphenyl group may alter crystal packing due to:

- Increased bulkiness : Methoxy groups could disrupt intermolecular H-bonding networks.

- Enhanced H-bond donors/acceptors: Methoxy oxygen atoms may participate in additional non-covalent interactions.

Hirshfeld surface analysis of compounds 1–3 revealed dominant H∙∙∙H contacts (~60–70% of surfaces), followed by H∙∙∙Br , H∙∙∙C , and H∙∙∙O interactions. The target compound’s lack of bromine and addition of methoxy groups would shift these interactions toward H∙∙∙O and H∙∙∙C .

Electronic and Reactivity Profiles

Density functional theory (DFT) calculations on compounds 1–3 highlighted their electronic properties, including HOMO-LUMO gaps and global chemical reactivity descriptors (e.g., electrophilicity index). The 4-methoxy group in compound 3 lowered the HOMO-LUMO gap compared to compounds 1 and 2, suggesting increased reactivity.

Comparison with Other Diisopropyl Phosphonates

Enzyme Binding and Catalytic Activity

Diisopropyl methyl phosphonate (DIMP) binds to phosphotriesterase (PTE) with a phosphoryl oxygen-zinc ion distance of 2.5 Å, shorter than the 3.5 Å observed in diethyl 4-methylbenzylphosphonate complexes . However, the target compound’s bulkier aromatic groups may sterically hinder binding compared to DIMP.

Actividad Biológica

Diisopropyl ((2,4-dimethoxyphenyl)(phenylamino)methyl)phosphonate is a phosphonate compound that has garnered interest due to its potential biological activities. This article reviews the compound's biological effects, toxicity, and mechanisms of action based on available literature and case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : C₁₃H₁₉N₁O₃P

- Molecular Weight : 273.27 g/mol

The presence of the dimethoxyphenyl and phenylamino groups suggests potential interactions with biological systems, particularly in enzyme inhibition and receptor binding.

Toxicity Studies

Research indicates that diisopropyl methylphosphonate (DIMP), a related compound, exhibits low toxicity in animal models. For instance, studies have shown that high doses can lead to effects on the blood and nervous systems, but significant mortality rates were observed only at extreme doses (≥2000 mg/kg) in rodent studies .

- LD50 Values :

- Mice: 1,041 mg/kg (males), 1,363 mg/kg (females)

- Rats: Similar trends observed with varying mortality rates correlating to dosage levels.

Upon entering the body, diisopropyl methylphosphonate is rapidly converted to isopropyl methylphosphonic acid (IMPA), which is then cleared from the bloodstream. This rapid metabolism may limit prolonged biological effects but could also indicate potential for acute toxicity at high exposure levels .

Case Studies

-

Reproductive Toxicity :

A study involving mink demonstrated increased mortality in females exposed to high doses of DIMP over an extended period. The significance of these findings suggests potential reproductive risks associated with high-level exposure . -

Neurological Effects :

In animal studies, signs of neurological impairment such as decreased activity and ataxia were noted following high-dose administration. These findings highlight the need for further investigation into the neurotoxic potential of similar phosphonates .

Comparative Data Table

| Study Type | Species | Dosage Range (mg/kg) | Observed Effects |

|---|---|---|---|

| Acute Toxicity | Mice | 430 - 2000 | Mortality, decreased activity |

| Reproductive Toxicity | Mink | 11 - 95 | Increased female mortality at high doses |

| Neurological Assessment | Rats | Varies | Ataxia, prostration at high doses |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.